molecular formula C20H22N2O4S B270522 METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE

Cat. No.: B270522
M. Wt: 386.5 g/mol
InChI Key: GZWHMILEXRRQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with appropriate amines and quinoline derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 6-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H22N2O4S/c1-25-18-12-15(27-3)7-8-16(18)19(23)21-14-6-9-17-13(11-14)5-4-10-22(17)20(24)26-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,23)

InChI Key

GZWHMILEXRRQIR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Origin of Product

United States

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